[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride
Description
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone hydrochloride is a hydrochloride salt featuring a 1,4-oxazepane heterocyclic ring substituted with an aminomethyl group at position 2. The methanone moiety links this oxazepane to a 3,3-dimethyl-2H-1-benzofuran-5-yl group, which introduces steric bulk and aromaticity. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .
This compound is listed in supplier catalogs (e.g., Wuhan Better Organic Technology Inc. and Shanghai Baoshan Zhenzong Biochemistry Engineering Factory), indicating its use as a building block in medicinal chemistry or pharmaceutical research . The benzofuran moiety is notable for its electron-rich aromatic system, while the oxazepane ring provides conformational flexibility due to its seven-membered structure.
Properties
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-17(2)11-22-15-5-4-12(8-14(15)17)16(20)19-6-3-7-21-13(9-18)10-19;/h4-5,8,13H,3,6-7,9-11,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCVKNTTYJGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)N3CCCOC(C3)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone; hydrochloride is a synthetic molecule with a complex structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevance in medicinal chemistry.
Structural Overview
The compound features an oxazepane ring and a benzofuran moiety, which are known for their diverse biological activities. The presence of these structural elements indicates potential interactions with various biological targets.
Biological Activities
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, the antiproliferative effects of related compounds were evaluated against various human cancer cell lines. The results demonstrated that certain structural modifications can enhance activity, as shown in Table 1 below.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| CA-4 | MDA-MB-231 | 3100 |
| 6a | A549 | 370 |
| 11a | HT-29 | n.d. |
Mechanism of Action
The mechanism by which [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone exerts its effects may involve the inhibition of tubulin polymerization and modulation of histone deacetylases (HDACs). These pathways are critical in cancer cell proliferation and survival.
Pharmacological Studies
In vitro studies have shown that this compound can inhibit various enzymes involved in cancer progression. For example, its ability to act as an HDAC inhibitor has been explored, revealing promising results in modulating gene expression associated with tumor growth.
Case Studies
Several case studies have illustrated the potential of benzofuran derivatives in treating specific cancers:
- Case Study on Breast Cancer : A derivative similar to the compound was tested against MCF-7 breast cancer cells, showing significant inhibition of cell proliferation at low concentrations.
- Lung Cancer Study : In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value indicating potent antiproliferative activity.
Comparative Analysis with Similar Compounds
The biological activities of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone were compared with other benzofuran derivatives. The following table summarizes key findings:
| Compound | Activity Type | Potency (IC50) |
|---|---|---|
| [2-(Aminomethyl)-1,4-oxazepan] | Anticancer | Variable |
| 5-Methylbenzofuran | Antifungal | Moderate |
| Benzofuran Derivative X | HDAC Inhibition | High |
Comparison with Similar Compounds
N-Desmethyl Diltiazem Hydrochloride
- Structure: Contains a benzothiazepine core (1,5-benzothiazepin-4(5H)-one) with a dimethylaminoethyl side chain and a 4-methoxyphenyl group .
- Key Differences: The benzothiazepine ring (sulfur-containing) contrasts with the oxygen-containing 1,4-oxazepane in the target compound.
- Physicochemical Impact : Sulfur in benzothiazepine increases lipophilicity (higher logP) compared to the oxazepane’s oxygen, which may reduce metabolic stability .
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one Hydrochloride
- Structure: Features a piperidine ring with an aminomethyl group and a benzodioxan-linked ethanone .
- Key Differences :
- Piperidine (6-membered) vs. oxazepane (7-membered): The latter’s larger ring may improve binding to flexible protein pockets.
- Benzodioxan (oxygen-rich) vs. benzofuran (less polar): The target’s benzofuran may enhance π-π stacking in hydrophobic environments.
- Pharmacological Implication : Benzodioxan’s electron density could favor interactions with polar residues, whereas benzofuran’s dimethyl groups may improve metabolic resistance .
Benzofuran Derivatives
(2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]-phenyl]methanone Oxalate
- Structure: Substituted benzofuran with a diethylaminoethoxy side chain .
- Key Differences: The target’s 3,3-dimethylbenzofuran vs. 2-butyl substitution: Dimethyl groups reduce steric hindrance compared to the bulkier butyl chain. Diethylaminoethoxy (tertiary amine) vs. aminomethyloxazepane (primary amine): The latter may exhibit stronger hydrogen-bond donor capacity.
- Solubility: The oxalate salt in this derivative offers lower solubility in non-polar solvents compared to the target’s hydrochloride .
Hydrochloride Salts with Azepane/Azepanium Cores
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)ethyl]azepanium Chloride
- Structure : Azepanium ring (positively charged nitrogen) linked to a benzodioxin group .
- Key Differences: Azepanium (saturated 7-membered ring with quaternary nitrogen) vs. Benzodioxin vs. benzofuran: The former’s two oxygen atoms increase polarity, which may limit membrane permeability compared to the target .
Comparative Data Table
Detailed Findings
- Substituent Effects : The 3,3-dimethylbenzofuran group balances aromaticity and steric hindrance, whereas bulkier substituents (e.g., 2-butyl in ) may hinder target engagement .
- Salt Form : Hydrochloride salts (target and ) are preferred in drug development for solubility, but oxalate () may introduce formulation challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
